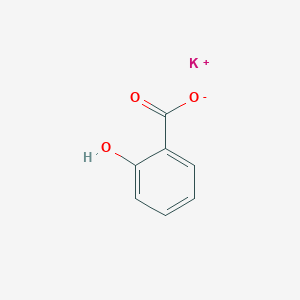

potassium;2-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ICP multi-element standard solution IV . This solution contains 23 elements in diluted nitric acid, including silver, aluminum, boron, barium, bismuth, calcium, cadmium, cobalt, chromium, copper, iron, gallium, indium, potassium, lithium, magnesium, manganese, sodium, nickel, lead, strontium, thallium, and zinc . It is primarily used for calibration in inductively coupled plasma (ICP) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ICP multi-element standard solutions involves dissolving high-purity metals or their salts in nitric acid. The metals are carefully weighed and dissolved under controlled conditions to ensure accurate concentrations. The solution is then diluted to the desired volume with deionized water.

Industrial Production Methods

Industrially, the production of ICP multi-element standard solutions follows stringent quality control measures. The process involves:

Selection of High-Purity Metals: Only metals with purity levels above 99.99% are used.

Dissolution in Nitric Acid: The metals are dissolved in high-purity nitric acid under controlled temperature and agitation.

Dilution and Mixing: The concentrated solution is diluted with deionized water to achieve the required concentration. The solution is then homogenized to ensure uniform distribution of elements.

Quality Control: The final product undergoes rigorous testing to confirm the concentrations of each element.

Chemical Reactions Analysis

Types of Reactions

ICP multi-element standard solutions are primarily used for calibration and do not typically undergo chemical reactions in their intended applications. the individual elements within the solution can participate in various chemical reactions:

Oxidation-Reduction Reactions: Elements like iron and copper can undergo oxidation and reduction reactions.

Substitution Reactions: Elements such as zinc and nickel can participate in substitution reactions with other metals or ligands.

Common Reagents and Conditions

The common reagents used in reactions involving these elements include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific element and reaction conditions. For example:

Iron Oxidation: Iron oxide (Fe₂O₃) is formed when iron reacts with oxygen.

Copper Reduction: Copper metal (Cu) is formed when copper ions are reduced.

Scientific Research Applications

ICP multi-element standard solutions have a wide range of applications in scientific research:

Chemistry: Used for calibration in ICP spectroscopy to analyze trace elements in various samples.

Biology: Employed in the analysis of biological samples to determine the concentration of essential and trace elements.

Medicine: Utilized in clinical laboratories to analyze metal concentrations in biological fluids.

Industry: Applied in environmental monitoring, food safety testing, and quality control in manufacturing processes.

Mechanism of Action

The primary function of ICP multi-element standard solutions is to provide accurate calibration for ICP spectroscopy. The solution’s known concentrations of elements allow for precise quantification of unknown samples by comparing their spectral emissions to the standards.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ICP multi-element standard solution IV include other multi-element standard solutions used for calibration in analytical techniques. Examples include:

- ICP multi-element standard solution I

- ICP multi-element standard solution II

- ICP multi-element standard solution III

Uniqueness

The uniqueness of ICP multi-element standard solution IV lies in its specific combination of 23 elements and their concentrations, which are tailored for comprehensive calibration in ICP spectroscopy. This particular solution ensures accurate and reliable analysis across a wide range of elements, making it indispensable in various scientific and industrial applications.

Properties

IUPAC Name |

potassium;2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMWBRPWYBNAFB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)

![2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride](/img/structure/B7798248.png)

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7798302.png)

![1-(3-Chloro-4-methylphenyl)-4-{3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B7798330.png)